molecular formula C8H10BrN B044771 4-Bromo-2,6-dimethylaniline CAS No. 24596-19-8

4-Bromo-2,6-dimethylaniline

Cat. No. B044771
CAS RN: 24596-19-8
M. Wt: 200.08 g/mol
InChI Key: QGLAYJCJLHNIGJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

4-Bromo-2,6-dimethylaniline is synthesized through different routes, involving the reaction of 2,6-dimethylaniline with bromine or its derivatives. One method involves the reaction of 2,6-dimethylaniline with liquid bromine under controlled conditions to yield 4-bromo-2,6-dimethylaniline with a significant yield (Jin Zi-lin, 2009). Another approach utilizes a substitution reaction starting from N,N-dimethylaniline and bromine in the presence of pyridine, leading to the synthesis of 4-bromo-N,N-dimethylaniline (Zhang Xing-chen, 2008).

Molecular Structure Analysis

The molecular structure of related compounds has been determined through various analytical techniques, including 1H NMR, showcasing the importance of intermolecular hydrogen bonding and secondary intermolecular interactions in stabilizing the compounds' structure (P. A. Ajibade & F. P. Andrew, 2021).

Chemical Reactions and Properties

The electrochemical oxidation of 4-bromo-2,6-dimethylaniline has been studied, revealing insights into its decomposition pathways and the final products obtained under various conditions, demonstrating the compound's reactivity and the influence of methyl groups on its oxidation processes (S. Arias, E. Brillas, & Josep Costa, 1990).

Physical Properties Analysis

Although specific studies focusing solely on the physical properties of 4-bromo-2,6-dimethylaniline were not identified, research on similar compounds often involves examining solubility, melting point, and other physical characteristics critical for understanding their behavior in various environments and applications.

Chemical Properties Analysis

The chemical properties of 4-bromo-2,6-dimethylaniline, such as its reactivity with other compounds and its role as a precursor in synthesizing other chemical entities, are highlighted in studies examining its oxidation and its potential to form various adducts and derivatives under different conditions (Nalinrut Masomboon, C. Ratanatamskul, & Ming-Chun Lu, 2009).

Scientific Research Applications

  • Organic Synthesis

    • Application : 4-Bromo-2,6-dimethylaniline has been used in the preparation of 4-bromo-N-(1-(6-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyridin-2-yl)ethylidene)-2,6-dimethylbenzenamine .
    • Results : The source does not provide specific results or outcomes from this application .
  • Analytical Chemistry

    • Application : 4-Bromo-N,N-dimethylaniline was used as an internal standard in the determination of iodine present as iodide (as in pharmaceuticals), iodate (as in iodized table salt) and covalently bound to organic compounds (as in milk and vegetables) .
    • Method : The compound was likely used in a spectrophotometric method, where it was added to the sample as an internal standard to improve the accuracy and precision of the iodine determination .
    • Results : The source does not provide specific results or outcomes from this application .
  • Dyes and Pigments Production

    • Application : 4-Bromo-2,6-dimethylaniline is used in the production of dyes and pigments . It is used as a key intermediate in the synthesis of reactive dyes, which are widely used in the textile industry .
    • Method : The compound is likely used in a chemical synthesis process to produce the dyes .
    • Results : The source does not provide specific results or outcomes from this application .
  • Analytical Chemistry

    • Application : 4-Bromo-N,N-dimethylaniline was used as an internal standard in the determination of iodine present as iodide (as in pharmaceuticals), iodate (as in iodized table salt) and covalently bound to organic compounds (as in milk and vegetables) .
    • Method : The compound was likely used in a spectrophotometric method, where it was added to the sample as an internal standard to improve the accuracy and precision of the iodine determination .
    • Results : The source does not provide specific results or outcomes from this application .

Safety And Hazards

4-Bromo-2,6-dimethylaniline is considered hazardous. It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

There are potential future directions for 4-Bromo-2,6-dimethylaniline in the preparation of other compounds. For example, it has been used in the preparation of 4-bromo-N-(1-(6-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyridin-2-yl)ethylidene)-2,6-dimethylbenzenamine .

properties

IUPAC Name

4-bromo-2,6-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c1-5-3-7(9)4-6(2)8(5)10/h3-4H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGLAYJCJLHNIGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40179345
Record name 4-Bromo-2,6-xylidine
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Molecular Weight

200.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2,6-dimethylaniline

CAS RN

24596-19-8
Record name 4-Bromo-2,6-dimethylbenzenamine
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Record name 4-Bromo-2,6-xylidine
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Record name 24596-19-8
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Record name 4-Bromo-2,6-xylidine
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Record name 4-Bromo-2,6-xylidine
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Synthesis routes and methods

Procedure details

21.3 ml (66.1 g, 0.413 mol) of bromine were added dropwise, while vigorously stirring, over ca. 20 minutes to a solution of 50.0 g (0.413 mol) of 2,6-dimethylaniline in 1200 cm3 of glacial acetic acid. This mixture was stirred for 2 hours at 40° C. The precipitate formed was filtered off, washed with 50 ml of acetic acid, and dried in air. Then, this white solid was added to a solution of 100 g of sodium hydroxide in 600 ml of water. This mixture was stirred for 30 minutes. The crude product was extracted with 3×100 ml of dichloromethane. The combined organic fractions were dried over Na2SO4 and evaporated to dryness. Fractional distillation gave a yellow liquid, bp 82-85° C./1 mm Hg. Yield 61.7 g (75%).
Quantity
21.3 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
1200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
165
Citations
AHA Al-Ameer - Int J Drug Deliv Technol, 2021 - researchgate.net
Schiff bases have been known since 1864 by Hugo Schiff. 1 A Schiff base or Schiff’s base is a type of chemical compounds containing a carbon-nitrogen double bond as a functional …
Number of citations: 4 www.researchgate.net
S Arias, E Brillas, JM Costa - Journal of electroanalytical chemistry and …, 1990 - Elsevier
The electrochemical oxidation of 2,4-dibromo-6-methylaniline and 4-bromo-2,6-dimethylaniline in aqueous sulphuric acid solutions at concentrations higher than 1.0 M, at a platinum …
Number of citations: 3 www.sciencedirect.com
TM El-Gogary, MA Diab, SF El-Tantawy - Monatshefte für Chemie …, 2006 - Springer
Equilibrium constants and molar extinction coefficients for 1:1 charge-transfer complexes between 2-hydroxyaniline (HA), 5-chloro-2-hydroxyaniline (CHA), and 4-bromo-2,6-…
Number of citations: 1 link.springer.com
VR Holland, BM Roberts, BC Saunders - Tetrahedron, 1969 - Elsevier
2,6-Dimethylaniline, 2,4-dimethylaniline, 4-chloro-2,6-dimethylaniline, 4-bromo-2,6-dimethylaniline and 2,6-dimethyl-4-iodoaniline have been oxidized by the peroxidase system and …
Number of citations: 12 www.sciencedirect.com
R Liu, YH Li, W Luo, S Liu, HJ Zhu - Acta Crystallographica Section E …, 2008 - scripts.iucr.org
organic compounds Page 1 4-Bromo-2,6-dimethylaniline Rui Liu, Yu-Hao Li, Wei Luo, Shan Liu and Hong-Jun Zhu* Department of Applied Chemistry, College of Science, Nanjing …
Number of citations: 7 scripts.iucr.org
K Reddy-Noone, A Jain, KK Verma - Journal of Chromatography A, 2007 - Elsevier
In the determination of bromate and iodate, any free bromide and iodide present was quantitatively removed by anion exchange with silver chloride exploiting the differences in silver …
Number of citations: 110 www.sciencedirect.com
IS Paulino, U Schuchardt - Journal of Molecular Catalysis A: Chemical, 2004 - Elsevier
The iron-based catalyst 2,6-bis[1-(4-bromo-2,6-dimethylphenylimino)ethyl]-pyridineiron(II) chloride, 1, has been successfully synthesized and characterized. Its catalytic activity was …
Number of citations: 55 www.sciencedirect.com
F Wang, R Tanaka, Z Cai, Y Nakayama… - Applied …, 2015 - Wiley Online Library
An α‐diimine Pd(II) complex containing chiral sec‐phenethyl groups, {bis[N,N′‐(4‐methyl‐2‐sec‐phenethylphenyl)imino]‐2,3‐butadiene}dichloropalladium (rac‐C1), was synthesized …
Number of citations: 16 onlinelibrary.wiley.com
D Wang, R Kröll, M Mayr, K Wurst, MR Buchmeiser - Synfacts, 2006 - thieme-connect.com
Significance: Immobilization of both non-chiral and homochiral Schrock catalysts via the arylimido ligand was accomplished for the first time. Thus, a non-chiral Schrock catalyst 1, and …
Number of citations: 0 www.thieme-connect.com
신호상 - 한국분석과학회학술대회, 2013 - dbpia.co.kr
A sensitive gas chromatographic method and a liquid chromatography-tandem mass spectrometry method have been established for the determination of bromate in ozonated and …
Number of citations: 2 www.dbpia.co.kr

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